molecular formula C18H29N3O5S B1674724 Lenapenem CAS No. 149951-16-6

Lenapenem

Cat. No.: B1674724
CAS No.: 149951-16-6
M. Wt: 399.5 g/mol
InChI Key: PZLOCBSBEUDCPF-YJIVIRPOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lenapenem is synthesized through a series of chemical reactions involving the formation of a beta-lactam ring, which is a characteristic feature of carbapenem antibiotics. The synthetic route typically involves the following steps:

  • Formation of the thienamycin core structure.
  • Introduction of the hydroxyethyl side chain.
  • Addition of the pyrrolidinylthio group.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:

  • Optimization of reaction conditions such as temperature, pressure, and pH.
  • Use of catalysts to enhance reaction rates.
  • Purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Lenapenem undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties.

Scientific Research Applications

Lenapenem has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics.

    Biology: Investigated for its effects on bacterial cell wall synthesis.

    Medicine: Used in clinical research for developing new antibiotics.

    Industry: Employed in the production of antibacterial agents for various applications.

Mechanism of Action

Lenapenem exerts its effects by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inhibits the final transpeptidation step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. As a result, the bacterial cell wall is weakened, leading to cell lysis and death .

Comparison with Similar Compounds

  • Imipenem
  • Meropenem
  • Biapenem
  • Panipenem

Lenapenem’s unique stability and broad-spectrum activity make it a valuable antibiotic in the treatment of various bacterial infections.

Properties

CAS No.

149951-16-6

Molecular Formula

C18H29N3O5S

Molecular Weight

399.5 g/mol

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12-,13-,14-/m1/s1

InChI Key

PZLOCBSBEUDCPF-YJIVIRPOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O

SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate
BO 2727
BO-2727
L 739,428
L 739428
L-739,428
L-739428

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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